molecular formula C23H17FN2O2 B2658136 3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde CAS No. 1234692-27-3

3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B2658136
CAS No.: 1234692-27-3
M. Wt: 372.399
InChI Key: WJOVSCGLZZRXDU-UHFFFAOYSA-N
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Description

3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with phenyl and fluorophenyl groups, making it a significant molecule in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl bromide with 3-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization with phenylhydrazine to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
  • 3-{3-[(2-Bromophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
  • 3-{3-[(2-Methylphenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde

Uniqueness

The presence of the fluorophenyl group in 3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This uniqueness can be leveraged in designing compounds with specific biological activities .

Properties

IUPAC Name

3-[3-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c24-22-12-5-4-7-18(22)16-28-21-11-6-8-17(13-21)23-19(15-27)14-26(25-23)20-9-2-1-3-10-20/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOVSCGLZZRXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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